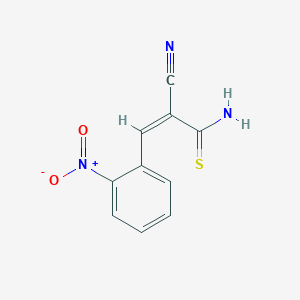![molecular formula C19H26N4O2 B5547116 1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)
1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones, which share a core structural resemblance with the compound of interest, employs regioselective catalysis. Singh et al. (2020) described a method involving cyclopropane aldehydes and N'-aryl anthranil hydrazides in the presence of p-toluene sulphonic acid, leading to good yields through domino imine formation and intramolecular cyclization (Singh et al., 2020). This approach signifies the importance of regioselective synthesis in obtaining complex molecules efficiently.
Molecular Structure Analysis
The detailed molecular structure analysis of such compounds often employs spectroscopic and crystallographic techniques. Yao et al. (2022) utilized MS, NMR, FT-IR, and X-ray diffraction to confirm the structure of a triazoline-quinazolinone compound, illustrating the comprehensive methods required to elucidate complex molecular architectures (Yao et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs highlight its reactive nature and potential for further functionalization. The reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride to form inhibitors of pentosidine showcases the compound's versatility in synthesizing bioactive molecules (Okuda et al., 2011).
Applications De Recherche Scientifique
Antibacterial Activity and DNA-Gyrase Inhibition
A study on related quinolone carboxylic acids explored their antibacterial activity and DNA-gyrase inhibition, establishing a quantitative structure-activity relationship (QSAR) to determine the impact of substituents on antibacterial potency. The cyclopropyl group was found to significantly enhance activity, indicating the potential of cyclopropyl-substituted quinolones in antibacterial applications (Domagala et al., 1988).
Synthesis of Pyrroloquinazolines
Another research focused on the synthesis of pyrroloquinazolines, demonstrating the effects of various factors on the cyclization process, which is crucial for developing compounds with potential medicinal properties (Paleta et al., 2013).
Development of Quinazolinone Derivatives
The derivatization of quinazolinones was explored to understand their potential applications better. The study involved synthesizing various quinazolinone derivatives and investigating their chemical reactions and potential functionalities (Ozaki et al., 1983).
Inhibitors of Advanced Glycation End Products
Research on N-(quinazolin-4-yl)amidine derivatives revealed their potential as inhibitors of pentosidine, an advanced glycation end product, suggesting their therapeutic applications in diseases associated with glycation (Okuda et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-12-15-4-2-3-5-16(15)22-17(21-12)8-9-20-19(25)13-10-18(24)23(11-13)14-6-7-14/h13-14H,2-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMNHDVPADPOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-benzothiazol-2-yl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5547044.png)


![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)
![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)
![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide](/img/structure/B5547093.png)
![1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5547103.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

